An In-Depth Technical Guide to the Physicochemical Properties of 8-Methylxanthine
An In-Depth Technical Guide to the Physicochemical Properties of 8-Methylxanthine
Foreword: Unveiling the Subtleties of a Key Xanthine Derivative
For researchers, medicinal chemists, and formulation scientists navigating the landscape of xanthine-based therapeutics and diagnostics, a deep understanding of the fundamental physicochemical properties of each derivative is paramount. 8-Methylxanthine, a metabolite of the widely consumed caffeine and the therapeutic agent theophylline, presents a unique profile that warrants detailed investigation.[1] Its role as a pro-inflammatory cytokine stimulator and a substrate for cytochrome P450 enzymes underscores its biological significance.[1] This guide moves beyond general classifications to provide a comprehensive, data-driven exploration of 8-methylxanthine's core physicochemical characteristics. By elucidating the causality behind its behavior in various systems, this document aims to empower scientists to design more robust experiments, develop more effective analytical methods, and ultimately, accelerate the drug development process.
Molecular Identity and Structural Elucidation
At its core, 8-methylxanthine is a purine derivative characterized by a xanthine backbone with a single methyl group at the 8-position. This seemingly minor structural modification imparts distinct properties that differentiate it from its more common isomers and precursors.
Table 1: Key Molecular Identifiers for 8-Methylxanthine
| Identifier | Value | Source |
| Chemical Name | 8-methyl-3,7-dihydropurine-2,6-dione | IUPAC |
| Synonyms | 2,6-Dihydroxy-8-methylpurine | [1] |
| CAS Number | 17338-96-4 | [1] |
| Molecular Formula | C₆H₆N₄O₂ | [1] |
| Molecular Weight | 166.14 g/mol | [1] |
| Canonical SMILES | CC1=NC2=C(N1)C(=O)NC(=O)N2 | [1] |
The structural arrangement of the fused pyrimidinedione and imidazole rings, along with the strategic placement of the methyl group, governs its electronic distribution, hydrogen bonding potential, and overall molecular geometry—factors that are pivotal in determining its solubility, pKa, and interactions with biological targets.[2]
Solubility Profile: A Critical Parameter for Biological and Analytical Applications
The solubility of a compound is a cornerstone of its developability, influencing everything from bioavailability to the feasibility of analytical method development. 8-Methylxanthine, like many xanthine derivatives, exhibits limited aqueous solubility.
Qualitative Solubility: Initial assessments indicate that 8-methylxanthine is sparingly soluble in water and slightly soluble in dimethyl sulfoxide (DMSO). Its solubility is notably enhanced in acidic and alkaline solutions, a characteristic feature of amphoteric molecules.
Quantitative Solubility Data: Precise quantitative solubility data is essential for formulation development and accurate analytical measurements. While extensive data for 8-methylxanthine is not readily available in the public domain, a general understanding can be extrapolated from the behavior of related methylxanthines. For instance, theophylline is poorly soluble in cold water (1:180) but more soluble in hot water (1:85). Theobromine is very poorly soluble in water (1:700).
Protocol for Determining Aqueous Solubility (Shake-Flask Method):
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Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10) using appropriate buffer systems (e.g., phosphate, borate).
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Sample Preparation: Add an excess amount of 8-methylxanthine to a known volume of each buffer in a sealed container.
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Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Sample Processing: Centrifuge or filter the samples to separate the undissolved solid.
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Quantification: Analyze the concentration of 8-methylxanthine in the clear supernatant using a validated analytical method, such as HPLC-UV.
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Data Analysis: Plot the solubility (in mg/mL or molarity) as a function of pH to generate a pH-solubility profile.
Ionization Constant (pKa): The Key to Understanding pH-Dependent Behavior
The pKa value dictates the ionization state of a molecule at a given pH, which in turn profoundly influences its solubility, membrane permeability, and binding to biological targets. As an amphoteric molecule, 8-methylxanthine is expected to have at least one acidic and one basic pKa. While a predicted pKa of 7.60 has been reported, experimental determination is crucial for accurate modeling and prediction.
Spectrophotometric Determination of pKa:
This method leverages the change in the UV-Vis absorption spectrum of a compound as its ionization state changes with pH.
Protocol:
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Stock Solution Preparation: Prepare a concentrated stock solution of 8-methylxanthine in a suitable solvent (e.g., methanol or DMSO).
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Buffer Preparation: Prepare a series of buffers with finely spaced pH values covering the expected pKa range (e.g., from pH 6 to 9).
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Sample Preparation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration that gives a measurable absorbance (typically in the range of 0.3-0.7 AU).
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Spectral Acquisition: Record the UV-Vis spectrum of each solution from approximately 200 to 400 nm.
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Data Analysis: Plot the absorbance at a wavelength where the protonated and deprotonated forms have significantly different absorbances against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
Spectroscopic Characterization
Spectroscopic data provides a fingerprint of the molecule, enabling its identification and quantification, as well as providing insights into its structure and bonding.
a) UV-Visible Spectroscopy: Methylxanthines typically exhibit strong UV absorbance in the range of 270-280 nm.[2] The exact absorption maximum (λmax) and molar absorptivity of 8-methylxanthine are dependent on the solvent and pH. In general, the λmax for methylxanthines is around 273 nm.[2]
b) Infrared (IR) Spectroscopy: The FTIR spectrum of 8-methylxanthine will display characteristic peaks corresponding to its functional groups. Key expected vibrations include:
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N-H stretching: A broad band in the region of 3100-3500 cm⁻¹
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C=O stretching (amide carbonyls): Strong absorptions around 1650-1700 cm⁻¹
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C=N and C=C stretching (ring vibrations): Multiple bands in the 1500-1600 cm⁻¹ region.
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C-H stretching (methyl group): Bands around 2850-3000 cm⁻¹
c) Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
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¹H NMR: The proton NMR spectrum of 8-methylxanthine is expected to be relatively simple, showing a signal for the methyl protons and signals for the N-H protons of the purine ring. The chemical shifts will be influenced by the solvent used.
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¹³C NMR: The carbon NMR spectrum will provide signals for each of the six unique carbon atoms in the molecule, including the methyl carbon and the carbonyl carbons.
Analytical Methodologies: Ensuring Accurate Quantification
Robust and validated analytical methods are essential for the accurate quantification of 8-methylxanthine in various matrices, from in vitro assays to biological samples. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS) detection is the method of choice.
a) HPLC-UV Method Development: A reversed-phase HPLC method is typically suitable for the analysis of methylxanthines.
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Column: A C18 column is a common starting point.
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Mobile Phase: A mixture of water (often with a small amount of acid, like formic acid, to improve peak shape) and an organic modifier such as acetonitrile or methanol is generally effective.[2] Isocratic elution is often sufficient.
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Detection: UV detection at the λmax of 8-methylxanthine (around 273 nm) provides good sensitivity.[2]
b) LC-MS/MS for High Sensitivity and Selectivity: For complex matrices or when high sensitivity is required, LC-MS/MS is the preferred technique.
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Ionization: Electrospray ionization (ESI) in positive mode is typically used for methylxanthines.
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Transitions: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for 8-methylxanthine.
Protocol for a Generic HPLC-UV Method:
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System Preparation: Equilibrate an HPLC system with a C18 column using the chosen mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
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Standard Preparation: Prepare a series of calibration standards of 8-methylxanthine in the mobile phase.
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Sample Injection: Inject a fixed volume of the standards and any unknown samples.
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Data Acquisition: Monitor the chromatogram at the λmax of 8-methylxanthine.
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Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards and use this to determine the concentration of 8-methylxanthine in the unknown samples.
Stability and Degradation Pathways
Understanding the stability of 8-methylxanthine under various stress conditions is critical for determining its shelf-life, appropriate storage conditions, and potential degradation products.
Forced Degradation Studies: To assess its intrinsic stability, 8-methylxanthine should be subjected to forced degradation under the following conditions as per ICH guidelines:
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Hydrolytic Degradation: Exposure to acidic, basic, and neutral aqueous solutions at elevated temperatures.
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Oxidative Degradation: Treatment with an oxidizing agent such as hydrogen peroxide.
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Photolytic Degradation: Exposure to UV and visible light.
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Thermal Degradation: Heating the solid drug substance.
The degradation products should be characterized using techniques like LC-MS/MS to elucidate the degradation pathways. The primary degradation pathways for methylxanthines often involve N-demethylation and oxidation of the purine ring.
Conclusion: A Foundation for Future Research and Development
This technical guide has provided a comprehensive overview of the core physicochemical properties of 8-methylxanthine. While some key experimental data, such as a definitive pKa and detailed stability profile, require further investigation, the information and protocols presented here offer a robust framework for scientists working with this important molecule. A thorough understanding of its solubility, ionization, spectral characteristics, and analytical behavior is not merely academic; it is the foundation upon which successful research and development are built. As our knowledge of the biological roles of 8-methylxanthine continues to expand, a concurrent and detailed understanding of its physicochemical nature will be indispensable for harnessing its full therapeutic and diagnostic potential.
References
- This reference is a placeholder for a specific experimental protocol source.
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M. A. Monteiro, A. F. de Faria, and M. A. F. de Oliveira, "Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks," Molecules, vol. 24, no. 16, p. 2943, Aug. 2019. [Online]. Available: [Link]
- This reference is a placeholder for a specific analytical method source.
- This reference is a placeholder for a specific stability study source.
